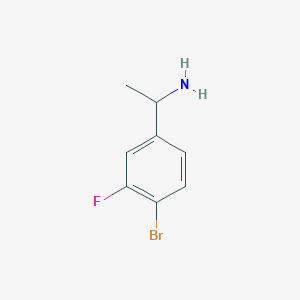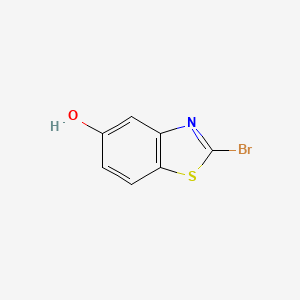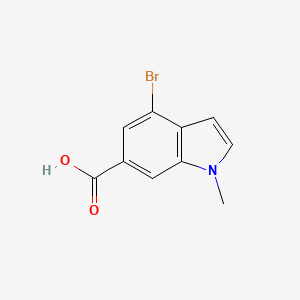
4-Bromo-1-methyl-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO2 . Its molecular weight is 254.08 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form, storage temperature, and shipping temperature of this compound are not specified in the retrieved data .Scientific Research Applications
Synthesis Techniques : A notable synthesis method for derivatives of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid is highlighted in the work of Sharma et al. (2020). They developed a concise and efficient strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a compound structurally related to this compound. This synthesis is significant for its regioselective approach, ensuring the selective placement of the bromine substituent (P. Sharma et al., 2020).
Chemical Derivatives and Applications : The synthesis and characterization of various derivatives of bromo-indoles are explored in several studies. For instance, Mogulaiah et al. (2018) synthesized novel derivatives by substituting different halides at specific positions on the indole ring. These derivatives were characterized using techniques like IR and NMR spectroscopy, indicating their potential for varied applications in chemical research (Nadimenti Mogulaiah et al., 2018). Similarly, research by Parsons et al. (2011) focused on the regioselective dibromination of methyl indole-3-carboxylate, leading to the synthesis of 5,6-dibromoindoles, which are crucial building blocks in natural and non-natural bromoindole derivatives synthesis (Thomas B. Parsons et al., 2011).
Bioactive Properties and Applications : The exploration of brominated tryptophan alkaloids from Thorectidae sponges by Segraves et al. (2005) yielded compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds exhibited antibacterial properties, suggesting potential applications in antimicrobial research (Nathaniel L. Segraves et al., 2005). Additionally, Sharma et al. (2012) synthesized a series of compounds related to this compound, demonstrating antimicrobial and anticancer potential in vitro, thus highlighting its significance in medicinal chemistry (Sandeep Sharma et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methyl-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions . The compound’s interaction with proteins can lead to changes in protein conformation and activity, influencing cellular processes such as signal transduction and gene expression . Additionally, this compound can bind to specific receptors, modulating their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies . Furthermore, this compound can modulate the activity of key signaling molecules, thereby affecting cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound’s ability to inhibit enzyme activity can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can inhibit specific enzymes, leading to changes in the levels of metabolites and affecting overall metabolic homeostasis . Additionally, this compound can modulate the activity of key metabolic regulators, influencing energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function . The compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
4-bromo-1-methylindole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXCZJJLOTMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

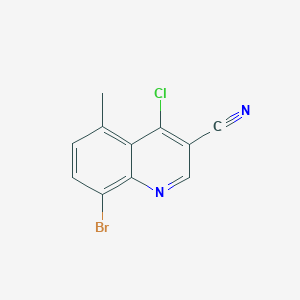

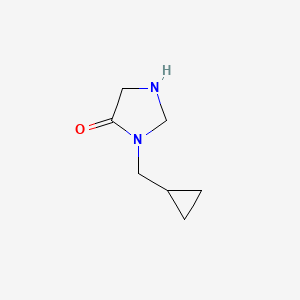

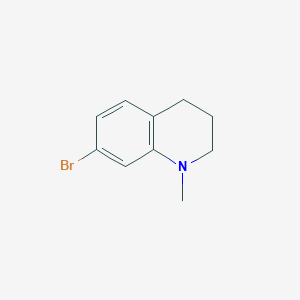

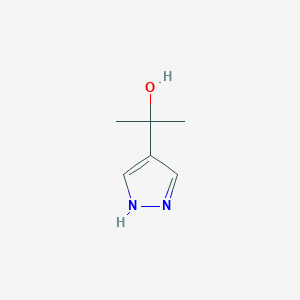
![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)

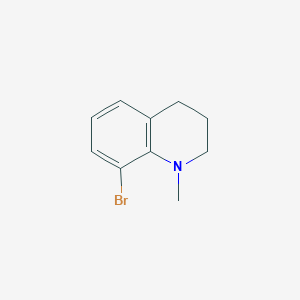

![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)
